molecular formula C16H13N3O5S B6070663 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid

5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid

Cat. No. B6070663
M. Wt: 359.4 g/mol
InChI Key: XBPVSPDLJSZPLT-UHFFFAOYSA-N
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Description

5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid, also known as AH7614, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. Specifically, 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid has been found to have a range of other biochemical and physiological effects. For example, studies have shown that 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid in lab experiments is that it has been extensively studied and its properties are well characterized. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid. One area of interest is its potential as a chemotherapeutic agent, particularly in combination with other anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid and its potential applications in other areas, such as inflammation and autoimmune disorders. Finally, efforts to develop more efficient synthesis methods for 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid may help to overcome some of the limitations associated with its use in lab experiments.

Synthesis Methods

The synthesis of 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid involves several steps, starting with the reaction of 4-nitrophenylsulfonamide with 1,2-diaminobenzene to form the corresponding imidazole derivative. This intermediate is then reacted with 2-hydroxybenzoic acid in the presence of a catalyst to yield the final product, 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid.

Scientific Research Applications

5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid has been found to have a range of potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that 5-{1-[4-(aminosulfonyl)phenyl]-1H-imidazol-2-yl}-2-hydroxybenzoic acid can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.

properties

IUPAC Name

2-hydroxy-5-[1-(4-sulfamoylphenyl)imidazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c17-25(23,24)12-4-2-11(3-5-12)19-8-7-18-15(19)10-1-6-14(20)13(9-10)16(21)22/h1-9,20H,(H,21,22)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPVSPDLJSZPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2C3=CC(=C(C=C3)O)C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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